molecular formula C17H14N2O2 B2468635 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 93323-60-5

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No.: B2468635
CAS No.: 93323-60-5
M. Wt: 278.311
InChI Key: RZBGGMHFGIUJNM-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a substituted indole derivative featuring a 2-methylindole core linked to an N-phenylacetamide group. This compound belongs to a class of indole-3-acetamides, which are structurally characterized by a carbonyl group at the indole’s 3-position and an acetamide moiety. Indole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-15(13-9-5-6-10-14(13)18-11)16(20)17(21)19-12-7-3-2-4-8-12/h2-10,18H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBGGMHFGIUJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the reaction of 2-methylindole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, highlighting variations in substituents and their biological or chemical implications:

Compound Structural Modifications Biological/Chemical Properties References
This compound (Target Compound) - 2-Methylindole
- N-phenylacetamide
Not explicitly reported in evidence; inferred stability from indole-acetamide scaffold.
KI-7 (2-(1-Benzyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide) - 1-Benzylindole (vs. 2-methyl) A2BAR positive allosteric modulator (PAM); enhances osteoblast differentiation and survival.
Compound 15 (2-Hydroxy-2-(5-methyl-2-oxoindol-3-ylidene)-N-phenylacetamide) - 5-Methyl-2-oxoindole
- Hydroxy and ketone groups
Antioxidant and α-amylase inhibitory activity; potential for diabetes management.
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide - N-(4-Fluorobenzyl) group Antimicrobial activity; forms stable transition metal complexes (e.g., Co(II), Ni(II)).
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide - 5-Nitroindole
- Chiral N-(1-phenylethyl) group
Explored for therapeutic and environmental applications; synthetic routes involve coupling agents.
2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide - N-Phenethyl group (vs. N-phenyl) Higher lipophilicity (LogP = 3.6); potential CNS activity due to enhanced membrane permeability.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • KI-7 ’s 1-benzyl substitution enhances A2BAR modulation compared to the target compound’s 2-methyl group, suggesting that bulky substituents at the indole’s 1-position may improve receptor binding .
  • The 5-nitroindole derivative () exhibits distinct reactivity due to the electron-withdrawing nitro group, enabling applications in photodynamic therapy or environmental remediation .

N-(4-Fluorobenzyl) analogs () show enhanced antimicrobial activity, likely due to fluorine’s electronegativity and improved pharmacokinetics .

Synthetic Routes :

  • Microwave-assisted synthesis (e.g., hydrazone intermediates in ) reduces reaction times for indole-acetamide derivatives .
  • Coupling agents like DCC/DMAP () are critical for forming stable amide bonds in nitro-substituted analogs .

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and research findings.

Chemical Structure and Properties

The compound features an indole core with a phenylacetamide functional group, contributing to its unique chemical properties. Its molecular formula is C16H12N2O2C_{16}H_{12}N_{2}O_{2} .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial in the treatment of various solid tumors, including colon and lung cancers .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation .

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. The following table summarizes key findings from various studies:

Cell Line IC50 (μM) Effect Reference
HT29 (Colon Carcinoma)5.0Cytotoxicity
PC3 (Prostate Carcinoma)6.5Induction of apoptosis
H460 (Lung Carcinoma)4.0Inhibition of cell proliferation
MKN45 (Gastric Carcinoma)7.0Cell cycle arrest

Antimicrobial Properties

In addition to its anticancer effects, the compound has been investigated for its antimicrobial activity. Studies have shown it to be effective against various bacterial strains, although specific data on IC50 values are less documented compared to its anticancer properties .

Case Studies

One notable study involved the evaluation of this compound against multiple human tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .

Another research effort highlighted the compound's ability to enhance the efficacy of existing chemotherapy agents when used in combination therapies, suggesting a potential role as an adjuvant in cancer treatment protocols .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in its class:

Compound Unique Features Biological Activity
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenyacetamideSimilar indole structureAntitumor and anti-inflammatory
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenyacetamideButyl group additionNotable antitumor activity
5-FluoroindoleFluorinated indoleUsed in drug development

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